

# Clarification Regarding PF-03622905: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03622905 |           |
| Cat. No.:            | B12409332   | Get Quote |

An in-depth investigation into the identifier "**PF-03622905**" has revealed that it does not correspond to a pharmacological agent with known biological targets. Instead, the designation is closely associated with the clinical trial identifier NCT03622905, which pertains to a medical device-based therapy rather than a small molecule drug. This guide will clarify the nature of the NCT03622905 study and explain the absence of publicly available data on a compound named **PF-03622905**.

## The ADvance II Study (NCT03622905)

The clinical trial identifier NCT03622905 refers to the ADvance II Study, a clinical trial investigating the safety and efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in patients with mild probable Alzheimer's disease.[1][2][3][4][5] The sponsor of this study is Functional Neuromodulation Ltd., not Pfizer Inc.[1][2][4][5]

Key details of the ADvance II Study include:

- Intervention: The study evaluates a device, the Deep Brain Stimulation (DBS) system, which delivers electrical stimulation to the fornix, a part of the brain's memory circuit.[3]
- Objective: The primary goal is to determine if DBS-f can slow the cognitive and functional decline associated with Alzheimer's disease.[1][2]
- Status: The study has been completed.[1][2]



As the intervention is a medical device that utilizes electrical stimulation, the concept of "biological targets" in the pharmacological sense (e.g., specific protein receptors, enzymes) is not applicable. The therapeutic effect is intended to be achieved through modulation of neural circuitry.

## The Search for a Pfizer Compound: PF-03622905

A comprehensive search for a Pfizer compound with the identifier "**PF-03622905**" did not yield any publicly available information. Pharmaceutical companies like Pfizer use specific alphanumeric codes to designate their investigational compounds. While the "PF-" prefix is consistent with Pfizer's naming convention, the specific number "03622905" does not appear in scientific literature, clinical trial registries, or drug databases in association with a pharmacological agent.

It is highly probable that the query for "**PF-03622905**" is a misunderstanding stemming from the clinical trial identifier NCT03622905.

## **Logical Relationship Diagram**

The following diagram illustrates the relationship between the user's query and the actual subject matter identified.



Click to download full resolution via product page

Caption: Relationship between the user query and the ADvance II Study.

In conclusion, the requested in-depth technical guide on the biological targets of "**PF-03622905**" cannot be provided as this identifier does not correspond to a known pharmacological compound. The available evidence strongly suggests a case of mistaken



identity with the clinical trial NCT03622905, which investigates a device-based therapy for Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ADvance II Study: DBS-f in Patients With Mild Alzheimer's Disease [ctv.veeva.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. ClinConnect | ADvance II Study: DBS-f in Patients With Mild [clinconnect.io]
- 5. cms.gov [cms.gov]
- To cite this document: BenchChem. [Clarification Regarding PF-03622905: A Case of Mistaken Identity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409332#pf-03622905-biological-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com